4-Chloro-2,8-dimethylquinazoline
Description
Significance of Nitrogen-Containing Heterocycles in Organic Chemistry
Nitrogen-containing heterocycles are a cornerstone of organic and medicinal chemistry, forming the structural basis of a vast array of natural products, pharmaceuticals, and functional materials. wisdomlib.orgopenmedicinalchemistryjournal.com These cyclic compounds, which incorporate at least one nitrogen atom within their ring structure, are fundamental to life itself, constituting the core of molecules like nucleic acids (DNA and RNA), vitamins, and alkaloids. nih.govijsrtjournal.com The presence of the nitrogen atom imparts unique chemical and physical properties, including the ability to form hydrogen bonds, which is crucial for molecular recognition and binding to biological targets. nih.gov Consequently, over 75% of drugs approved by the U.S. Food and Drug Administration (FDA) feature a nitrogen-containing heterocyclic moiety. nih.govmsesupplies.com Their structural diversity and capacity for a wide range of chemical transformations make them indispensable tools for chemists in the design and synthesis of new therapeutic agents and advanced materials. wisdomlib.orgopenmedicinalchemistryjournal.com
Historical and Current Perspectives on Quinazoline (B50416) Derivatives
The quinazoline scaffold, a bicyclic system consisting of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring, is a prominent member of the nitrogen-containing heterocycle family. mdpi.com First synthesized in 1895, quinazoline and its derivatives have since been identified in over 200 naturally occurring alkaloids from various plant, microbial, and animal sources. mdpi.comarabjchem.orgnih.gov One of the earliest recognized quinazoline alkaloids was vasicine, isolated from the plant Adhatoda vasica, which has a long history of use in traditional medicine.
In contemporary research, the quinazoline framework is recognized as a "privileged structure" in medicinal chemistry. nih.govnih.govresearchgate.net This designation stems from its ability to serve as a versatile scaffold for developing ligands that can interact with a wide range of biological targets. researchgate.net As a result, quinazoline derivatives have been extensively investigated and developed for a multitude of pharmacological applications, including as anticancer, anti-inflammatory, antimicrobial, antiviral, and antihypertensive agents. arabjchem.orgresearchgate.netbenthamdirect.com The ongoing exploration of this scaffold continues to yield novel compounds with significant therapeutic potential, highlighting its enduring importance in drug discovery. mdpi.comresearchgate.net
Defining the Research Scope for 4-Chloro-2,8-dimethylquinazoline within Quinazoline Chemistry
Within the broad and diverse field of quinazoline chemistry, specific derivatives serve as key intermediates for the synthesis of more complex molecules. This compound is one such compound. Its significance lies in the reactivity of the chlorine atom at the 4-position of the quinazoline core. This chloro group acts as a versatile leaving group, readily displaced by a variety of nucleophiles. This reactivity allows for the strategic introduction of diverse functional groups, making it a valuable building block for creating libraries of novel quinazoline derivatives.
This article will focus specifically on the chemical properties, synthesis, and research applications of this compound. It will delve into the methods used for its preparation and explore its chemical behavior, particularly its utility in synthesizing a range of substituted quinazolines. The discussion will be confined to its role as a chemical intermediate and the properties of the compounds derived from it, without delving into clinical or toxicological data.
Structure
2D Structure
3D Structure
Properties
CAS No. |
1429782-20-6 |
|---|---|
Molecular Formula |
C10H9ClN2 |
Molecular Weight |
192.64 g/mol |
IUPAC Name |
4-chloro-2,8-dimethylquinazoline |
InChI |
InChI=1S/C10H9ClN2/c1-6-4-3-5-8-9(6)12-7(2)13-10(8)11/h3-5H,1-2H3 |
InChI Key |
AYJKZUDPYRCGNM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=NC(=N2)C)Cl |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 Chloro 2,8 Dimethylquinazoline and Its Analogues
Convergent and Divergent Synthetic Routes
The assembly of the 2,8-dimethylquinazoline framework can be achieved through several strategic pathways, including intramolecular cyclizations, multi-component reactions, and streamlined one-pot protocols. These methods offer flexibility in substrate scope and reaction conditions.
Intramolecular Cyclization Strategies
Intramolecular cyclization is a cornerstone in the synthesis of quinazolinones, which are the immediate precursors to 4-chloroquinazolines. A common and effective strategy begins with a appropriately substituted anthranilic acid. To achieve the desired 2,8-dimethyl substitution pattern, the synthesis typically starts with 2-amino-3-methylbenzoic acid.
The process involves the initial formation of a 2-methyl-4H-3,1-benzoxazin-4-one intermediate. This is accomplished by treating the anthranilic acid derivative with acetic anhydride. tandfonline.comresearchgate.net The benzoxazinone (B8607429) is a key intermediate that readily undergoes subsequent reactions. The reaction of this intermediate with an amine source, such as ammonia (B1221849) or a primary amine, followed by dehydrative cyclization, yields the target 2,8-dimethylquinazolin-4(3H)-one. tandfonline.com Microwave-assisted conditions have been shown to accelerate these tandem reactions, often leading to higher yields and shorter reaction times. mdpi.com
Another established method is the Niementowski quinazoline (B50416) synthesis, which involves the thermal condensation of an anthranilic acid with an amide. wikipedia.orgnih.gov In the context of 2,8-dimethylquinazolin-4(3H)-one synthesis, 2-amino-3-methylbenzoic acid could be reacted with acetamide (B32628) at high temperatures to furnish the desired quinazolinone core.
Multi-component Reaction Systems
Multi-component reactions (MCRs) offer a powerful approach to building molecular complexity in a single step by combining three or more starting materials. While a specific MCR for 4-chloro-2,8-dimethylquinazoline is not extensively documented, the principles of quinazoline synthesis allow for the design of such a convergent route.
A plausible three-component reaction could involve:
2-amino-3-methylbenzonitrile: Serving as the aniline-derived component with the C8-methyl group pre-installed.
An aldehyde or orthoester: To provide the carbon atom for the C2 position. Using acetaldehyde (B116499) or triethyl orthoacetate would introduce the required methyl group.
An amine source/cyclization agent: Such as ammonium (B1175870) acetate (B1210297) or formamide (B127407) to complete the quinazoline ring.
For instance, a one-pot, three-component synthesis of quinazoline derivatives has been demonstrated using 2-aminoaryl ketones, an aldehyde, and ammonium acetate in a deep eutectic solvent, highlighting the feasibility of MCRs in this context. tandfonline.com
One-Pot Synthesis Protocols
One-pot syntheses are highly efficient as they reduce the need for intermediate purification, saving time and resources. The synthesis of 2,8-dimethylquinazolin-4(3H)-one is amenable to such a process. A typical one-pot protocol would involve charging a single reaction vessel with 2-amino-3-methylbenzoic acid, acetic anhydride, and an amine. tandfonline.com Heating this mixture, potentially under microwave irradiation, can drive the sequential acylation, cyclization to the benzoxazinone, and subsequent reaction with the amine to form the final quinazolinone product in a single operation. mdpi.com
Furthermore, protocols using sustainable approaches have been developed. For example, quinazolin-4(3H)-ones can be synthesized from a substituted 2-aminobenzamide (B116534) using dimethyl sulfoxide (B87167) (DMSO) as a one-carbon source, mediated by hydrogen peroxide as a green oxidant. acs.org This approach could be adapted for a one-pot synthesis starting from 2-amino-3-methylbenzamide.
Strategic Halogenation and Functional Group Interconversion
Chlorination Procedures at the C4 Position
The transformation of a quinazolin-4(3H)-one into a 4-chloroquinazoline (B184009) is a standard and crucial functional group interconversion. This is typically an aromatic nucleophilic substitution where the hydroxyl group of the tautomeric form of the quinazolinone is replaced by a chlorine atom. The most common and effective reagents for this deoxychlorination are phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂). researchgate.netnih.gov
Using Phosphorus Oxychloride (POCl₃): The reaction is often carried out by heating the 2,8-dimethylquinazolin-4(3H)-one in an excess of POCl₃, which can also serve as the solvent. nih.gov The addition of a tertiary amine base, such as N,N-dimethylaniline or pyridine, can be used to neutralize the generated HCl and accelerate the reaction. After the reaction is complete, the excess POCl₃ is carefully removed under reduced pressure, and the residue is quenched by pouring it onto crushed ice, followed by neutralization to precipitate the this compound product.
Using Thionyl Chloride (SOCl₂): Thionyl chloride can also be employed, often with a catalytic amount of N,N-dimethylformamide (DMF). The reaction proceeds by refluxing the quinazolinone in SOCl₂. researchgate.net Similar to the POCl₃ method, a careful workup procedure is required to manage the excess reagent and acidic byproducts.
Below is a table summarizing typical conditions for this chlorination step.
| Reagent(s) | Solvent | Temperature | Typical Duration | Notes |
| POCl₃ | Neat (POCl₃) | Reflux (~106 °C) | 2-8 hours | Excess reagent is distilled off post-reaction. nih.gov |
| POCl₃ / PCl₅ | Neat | Water bath | 6-8 hours | The combination can enhance reactivity for less reactive substrates. |
| POCl₃ / Pyridine | Neat or High-boiling solvent | 140-160 °C | 2 hours | Suitable for large-scale, solvent-free preparations. |
| SOCl₂ / cat. DMF | Neat (SOCl₂) or Inert solvent (e.g., Toluene) | Reflux (~79 °C) | 4 hours | Vilsmeier-Haack intermediate facilitates the reaction. researchgate.net |
Regioselective Introduction of Methyl Groups at C2 and C8
The precise placement of the methyl groups at positions C2 and C8 is determined by the choice of starting materials, as direct methylation of the quinazoline ring is often unselective and synthetically challenging.
Introduction of the C8-Methyl Group: The regioselective placement of the methyl group at the C8 position is achieved by starting the synthetic sequence with an aniline (B41778) derivative that already contains a methyl group at the corresponding position. The precursor of choice is 2-amino-3-methylbenzoic acid or its corresponding nitrile or amide derivative. The 3-methyl group on the benzene (B151609) ring directly translates to the 8-methyl group on the final quinazoline heterocycle.
Introduction of the C2-Methyl Group: The methyl group at the C2 position is typically introduced during the cyclization step. The most common method involves using acetic anhydride as a reagent. researchgate.netmdpi.com When 2-amino-3-methylbenzoic acid reacts with acetic anhydride, it first forms an N-acetylated intermediate, which then cyclizes. The acetyl group provides the C2 carbon and its attached methyl group to the quinazoline ring. This pathway often proceeds through a 2-methyl-8-methyl-4H-3,1-benzoxazin-4-one intermediate, which upon reaction with an amine source (like ammonia from hydrazine (B178648) hydrate), yields 2,8-dimethylquinazolin-4(3H)-one. mdpi.com
This substrate-controlled approach ensures high regioselectivity, avoiding the formation of unwanted isomers and simplifying the purification of the final products.
Nucleophilic Aromatic Substitution (SNAr) Reactions on the Quinazoline Core
Nucleophilic aromatic substitution (SNAr) is a cornerstone of quinazoline chemistry, particularly for the functionalization of the C4 position. The presence of electron-withdrawing nitrogen atoms in the quinazoline ring system facilitates nucleophilic attack, especially at the C2 and C4 positions. In the case of 2,4-dichloroquinazoline (B46505) precursors, SNAr reactions with various nucleophiles, such as anilines, benzylamines, and aliphatic amines, have been extensively studied. mdpi.com These reactions consistently show a high degree of regioselectivity for substitution at the C4 position. mdpi.com
Theoretical studies, including Density Functional Theory (DFT) calculations, have provided insight into this regioselectivity. The carbon atom at the 4-position of 2,4-dichloroquinazoline possesses a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient, rendering it more susceptible to nucleophilic attack compared to the C2 position. mdpi.com This is further supported by calculations showing a lower activation energy for nucleophilic attack at the C4 position. mdpi.com
The general mechanism for SNAr reactions on a chloroquinazoline involves the perpendicular attack of a nucleophile on the electron-deficient carbon atom attached to the chlorine. qorganica.es This forms a negatively charged intermediate, known as a Meisenheimer complex, which is stabilized by the resonance effects of the aromatic ring and the nitrogen atoms. qorganica.espressbooks.pub The subsequent departure of the chloride leaving group restores the aromaticity of the quinazoline ring. pressbooks.pub
The reactivity of the nucleophile and the reaction conditions play a crucial role in the outcome of SNAr reactions. For instance, the reaction of 4-chloroquinazoline with nucleophiles like aniline and hydrazine can be influenced by intramolecular hydrogen bonding, which can be activated by the reaction medium and the nature of the nucleophile itself. researchgate.net
Catalytic Approaches in Quinazoline Synthesis
Catalytic methods have revolutionized the synthesis of quinazolines, offering milder reaction conditions, higher yields, and greater functional group tolerance compared to traditional methods.
Transition Metal-Catalyzed Methodologies
Palladium-Catalyzed Cross-Coupling Reactions: Palladium catalysis is a powerful tool for constructing carbon-carbon and carbon-heteroatom bonds in quinazoline synthesis. nih.gov Various palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, and Sonogashira reactions, have been successfully employed to introduce diverse substituents onto the quinazoline scaffold. nih.gov
The Suzuki cross-coupling, which involves the reaction of an organoboron compound with a halide, is widely used. mdpi.com For example, 2,4,7-trichloroquinazoline (B1295576) can undergo regioselective Suzuki coupling with aryl- and heteroarylboronic acids to create functionalized quinazolines. nih.gov The strategic, sequential application of these cross-coupling reactions allows for the synthesis of highly substituted quinazoline libraries. nih.gov
The Stille cross-coupling, utilizing organostannanes, and the Sonogashira cross-coupling, which couples terminal alkynes with aryl halides, have also been applied to the synthesis of polysubstituted quinazolines from their halogenated precursors. nih.gov
Copper-Catalyzed Reactions: Copper-catalyzed reactions provide an economical and efficient alternative for quinazoline synthesis. organic-chemistry.orgrsc.org These methods often proceed via cascade reactions, allowing for the construction of the quinazoline ring in a single step from readily available starting materials. rsc.org For instance, copper(I)-catalyzed reactions of 2-bromobenzamides with aldehydes, benzyl (B1604629) alcohols, or methyl arenes in DMSO have been shown to produce 2-substituted quinazolinones in good yields. gaylordchemical.com Another efficient method involves the copper-catalyzed cascade reaction of (2-aminophenyl)methanols with aldehydes. organic-chemistry.org
Transition Metal-Free Synthetic Pathways
In recent years, there has been a growing interest in developing transition-metal-free synthetic routes for quinazolines. These methods often rely on the use of iodine or other non-metallic catalysts. For example, molecular iodine can catalyze the amination of the benzylic sp3 C-H bond in 2-aminobenzaldehydes and 2-aminobenzophenones with benzylamines to yield quinazolines. organic-chemistry.org This approach is environmentally friendly as it uses oxygen as the oxidant and avoids the use of transition metals and solvents. organic-chemistry.org
Lewis Acid-Mediated Cyclocondensations
Lewis acids can effectively promote the cyclocondensation reactions required for quinazoline ring formation. For instance, a one-pot protocol for the synthesis of quinazolinones from amide-oxazolines has been developed using a Lewis acid and a base. rsc.org This method proceeds through a cyclic 1,3-azaoxonium intermediate followed by a 6π electron cyclization. rsc.org Lewis acids like aluminum trichloride (B1173362) and boron trifluoride etherate have also been used to mediate the transformation of N-fluoroalkyl-1,2,3-triazoles into various heterocyclic compounds, demonstrating their utility in complex cyclization reactions. nih.gov Copper halides (CuX, where X = Cl, Br, I) can also act as Lewis acids to catalyze the cyclotrimerization of alkynes with o-phenylenediamines to produce quinoxalines, a related class of heterocycles. researchgate.netasianpubs.org
Exploration of Green Chemistry Principles in the Synthesis of this compound
The principles of green chemistry are increasingly being applied to the synthesis of quinazolines to minimize environmental impact. This includes the use of greener solvents, catalysts, and reaction conditions.
One approach involves the use of deep eutectic solvents (DES) and microwave irradiation. tandfonline.comtandfonline.comdoaj.org For example, 2-methyl-3-substituted-quinazolin-4(3H)-ones have been synthesized in a two-step reaction using a choline (B1196258) chloride:urea deep eutectic solvent. tandfonline.comdoaj.org Another green method utilizes methanol (B129727) as both a C1 source and a green solvent in the presence of a base and a copper catalyst for the synthesis of quinazolinones from 2-aminobenzamide. researchgate.net
Metal- and catalyst-free electrochemical methods are also emerging as environmentally friendly alternatives for quinazolinone synthesis. researchgate.net These methods often feature convenient operation, low cost, and reduced waste generation. researchgate.net
Modern Synthetic Techniques and Process Intensification
Modern synthetic techniques aim to improve the efficiency, safety, and scalability of chemical processes. Microwave-assisted synthesis has been shown to accelerate the synthesis of quinazolines, often leading to higher yields in shorter reaction times compared to conventional heating. tandfonline.com
Process intensification strategies, such as flow chemistry, offer advantages in terms of heat and mass transfer, reaction control, and safety. While specific examples for this compound are not detailed in the provided search results, the general trend in pharmaceutical manufacturing is towards the adoption of such continuous processing technologies.
Microwave-Assisted Synthesis
Microwave irradiation (MWI) has emerged as a powerful technique in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. nih.govfrontiersin.org These advantages stem from the efficient and direct heating of the reaction mixture, which can accelerate reaction rates due to thermal and potential non-thermal microwave effects. frontiersin.org The application of MWI has been particularly successful in the synthesis of quinazoline and quinazolinone cores, overcoming the often lengthy and harsh conditions required by traditional methods like the Niementowski quinazoline synthesis. nih.govfrontiersin.org
Research has demonstrated the utility of microwave-assisted synthesis for various substituted quinazolinones. For instance, a green and efficient method for synthesizing quinazolinone derivatives from substituted 2-halobenzoic acids and amidines has been developed using microwave-assisted iron-catalyzed cyclization in water. rsc.org Another approach involves the reaction of substituted methyl anthranilate with isocyanates in a DMSO/H2O mixture under microwave irradiation, which proceeds without any catalyst or base to afford 2,4(1H,3H)-quinazolinediones with good yields and high purity. nih.gov
A convergent microwave-assisted synthesis for 4-oxo-3,4-dihydroquinazolin-2-yl propanoic acids has been reported, using the bio-sourced solvent pinane. rsc.org This method allows for the selective preparation of either the final quinazolinone product or its diamide (B1670390) intermediate in high yields. rsc.org The study provides a direct comparison between thermal and microwave conditions for the synthesis of chloro- and methyl-substituted analogues, highlighting the efficiency of MWI. For example, 3-(6-Chloro-4-oxo-3,4-dihydroquinazolin-2-yl)propanoic acid was synthesized from its precursor, showing comparable, near-quantitative yields with both methods, but microwave heating significantly reduces reaction time. rsc.org Similarly, three-component condensation reactions to form fused quinazolinone systems, such as triazoloquinazolinones and benzimidazoquinazolinones, have been achieved in minutes with nearly quantitative yields under microwave irradiation, a significant improvement over conventional heating. beilstein-journals.org
Table 1: Research Findings on Microwave-Assisted Synthesis of Quinazolinone Analogues
| Product | Starting Materials | Method | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| 3-(6-Chloro-4-oxo-3,4-dihydroquinazolin-2-yl)propanoic acid | 2-Amino-5-chlorobenzamide, Succinic anhydride | Thermal | Pinane, 190 °C, 3h | 99.5% | rsc.org |
| 3-(7-Methyl-4-oxo-3,4-dihydroquinazolin-2-yl)propanoic acid | 2-Amino-4-methylbenzamide, Succinic anhydride | Microwave | Pinane, 190 °C, 30 min | 79% | rsc.org |
| 2,4(1H,3H)-quinazolinediones | Substituted methyl anthranilate, Isocyanates | Microwave | DMSO/H₂O, 150 °C, 15 min | Good | nih.gov |
| Quinazolinone derivatives | 2-Halobenzoic acids, Amidines | Microwave | Water, FeCl₃, 120 °C, 30 min | Moderate to High | rsc.org |
| Benzimidazoquinazolinones | 2-Aminobenzimidazole, Aromatic aldehydes, Dimedone | Microwave | DMF, 10 min | ~95% | beilstein-journals.org |
Ultrasound-Promoted Chemical Transformations
The use of ultrasound in chemical synthesis, often referred to as sonochemistry, provides an alternative energy source that can enhance reaction rates and yields. The phenomenon responsible for this is acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid, which generates localized hot spots with transient high temperatures and pressures. This effect can promote reactivity, particularly in heterogeneous systems.
Ultrasound has been effectively applied to the synthesis of quinazoline derivatives, often providing milder conditions and improved outcomes compared to other methods. nih.govnih.gov An environmentally friendly and mild Bischler cyclization was developed to access a library of 53 quinazoline derivatives with diverse substitutions using ultrasound promotion. nih.gov
A notable study directly compared the efficacy of microwave irradiation versus ultrasound-assisted synthesis for the preparation of 4(3H)-quinazolines from 2-aminobenzonitrile (B23959) and acyl chlorides, catalyzed by Ytterbium(III) triflate (Yb(OTf)₃). arkat-usa.org The results demonstrated that the ultrasound-based methodology was superior for all examples, consistently providing higher yields. For the synthesis of 2-methyl-4(3H)-quinazoline, an analogue of the target compound, ultrasonication for 45 minutes at 40 °C afforded a 95% yield, whereas microwave irradiation at 80 °C for 6 minutes resulted in a 72% yield. arkat-usa.org This highlights the potential of ultrasound to achieve highly efficient transformations under significantly milder temperature conditions.
Further research has shown that ultrasound can guide reaction pathways. For instance, in the synthesis of 4-tosyl quinazoline derivatives, ultrasonic conditions favored C-H activation, leading to the desired product efficiently, while the absence of ultrasound led to a different cross-coupling reaction. nih.gov This demonstrates the unique ability of sonochemistry to influence selectivity. The synthesis of quinolinones, which are structurally related to quinazolinones, has also benefited from ultrasound assistance, such as in the preparation of 2-substituted quinolines in water. researchgate.net The synthesis of 4-chloro-8-methylquinolin-2(1H)-one, a close analogue sharing the substitution pattern of the titular compound, has also been reported, indicating the applicability of these methods to similar scaffolds. mdpi.com
Table 2: Research Findings on Ultrasound-Promoted Synthesis of Quinazoline Analogues
| Product | Starting Materials | Method | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| 2-Methyl-4(3H)-quinazoline | 2-Aminobenzonitrile, Acetyl chloride | Ultrasound | Yb(OTf)₃, 40 °C, 45 min | 95% | arkat-usa.org |
| 2-Methyl-4(3H)-quinazoline | 2-Aminobenzonitrile, Acetyl chloride | Microwave | Yb(OTf)₃, 80 °C, 6 min | 72% | arkat-usa.org |
| 2-Phenyl-4(3H)-quinazoline | 2-Aminobenzonitrile, Benzoyl chloride | Ultrasound | Yb(OTf)₃, 40 °C, 45 min | 98% | arkat-usa.org |
| 4-Tosyl quinazolines | 2-Iodoaniline, Tosyl methyl isocyanide | Ultrasound | CuI, Cs₂CO₃, THF, 30 min | Good | nih.gov |
| Diversely substituted quinazolines | N-arylacetamides | Ultrasound | Bischler cyclization | N/A | nih.gov |
Continuous Flow Chemistry Applications
Continuous flow chemistry, where reactants are pumped through a network of tubes or channels, has become a transformative technology in chemical synthesis. It offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to enhanced safety, reproducibility, and scalability. The small reactor volumes significantly improve heat and mass transfer and allow for the safe handling of hazardous intermediates and exothermic reactions. These features make flow chemistry a highly attractive and sustainable alternative to traditional batch processing for the synthesis of fine chemicals and pharmaceuticals. nih.gov
While specific literature on the continuous flow synthesis of this compound is not available, the application of this technology to the synthesis of closely related quinoline (B57606) and other heterocyclic scaffolds is well-documented and demonstrates its vast potential. For example, a continuous photochemical process has been developed to produce a range of substituted quinolines in high yields with throughputs exceeding one gram per hour. researchgate.net Another flow process for synthesizing diversely substituted quinolines involves a telescoped nitro reduction and intramolecular cyclocondensation sequence. researchgate.net
The concept of an "assembly line synthesis" using continuous flow has been powerfully demonstrated for the rapid and modular synthesis of highly functionalized pyrazoles. nih.gov In this approach, a core scaffold is generated and then passed through sequential reactor modules that perform different chemical transformations, such as N-alkylation, arylation, and amidation. This modularity allows for the creation of broad molecular diversity in a short amount of time. nih.gov
This assembly line strategy could be directly applied to the synthesis of this compound and its analogues. A hypothetical flow process could involve:
Initial Cyclization: A packed-bed reactor containing a solid-supported catalyst could facilitate the initial quinazoline ring formation.
Chlorination: The output stream could be mixed with a chlorinating agent in a T-mixer and passed through a heated reactor coil to install the chloro group at the 4-position.
Functionalization: Subsequent modules could be added for further derivatization, enabling the rapid synthesis of a library of analogues for structure-activity relationship studies.
The successful application of flow chemistry to a variety of transformations crucial for building complex heterocycles underscores its suitability for producing compounds like this compound efficiently and safely.
Table 3: Examples of Continuous Flow Chemistry for Heterocyclic Synthesis
| Reaction Type | Heterocycle | Key Features | Throughput | Reference |
|---|---|---|---|---|
| Photoisomerization-Cyclization | Quinolines | High-power LED; Telescoped hydrogenation | >1.0 g/h | researchgate.net |
| Nitro Reduction-Cyclocondensation | Quinolines | Telescoped two-step process; Short residence time | N/A | researchgate.net |
| Multi-Step Assembly Line | Pyrazoles | Modular; Safe handling of diazoalkanes; 4-step synthesis | 1.76 g/h | nih.gov |
Chemical Reactivity and Transformations of 4 Chloro 2,8 Dimethylquinazoline
Reactivity of the Chlorine Atom at C4
Displacement Reactions with Various Nucleophiles
The C4-chloro group of 4-chloroquinazolines readily undergoes nucleophilic substitution with a wide array of nucleophiles. This reaction is a cornerstone in the synthesis of diverse 4-substituted quinazoline (B50416) derivatives.
With Nitrogen Nucleophiles: Amines are common nucleophiles in these reactions, leading to the formation of 4-aminoquinazolines. These reactions can be performed with primary and secondary amines, including anilines and various aliphatic and heterocyclic amines. nih.gov For instance, the reaction of 4-chloroquinazolines with amines can be facilitated by microwave irradiation, often in a mixture of solvents like THF and water, and can proceed even in the absence of a base. nih.gov The reactivity of the amine is influenced by its electronic properties; electron-rich amines generally react more readily. nih.gov
With Oxygen and Sulfur Nucleophiles: While less common in the direct context of 4-Chloro-2,8-dimethylquinazoline, studies on analogous chloroquinolines demonstrate that oxygen nucleophiles (like methoxide) and sulfur nucleophiles (like thiourea) can displace the C4-chloro group to form the corresponding ethers and thioethers. mdpi.com
The general mechanism for these displacement reactions is a two-step SNAr process involving the formation of a tetrahedral intermediate, followed by the elimination of the chloride ion.
Cross-Coupling Reactions at the Halogenated Center
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the C4 position of 4-chloroquinazolines is a prime site for such transformations. The high reactivity of the C4-Cl bond makes these reactions efficient. nih.govnih.gov
Suzuki-Miyaura Coupling: This reaction involves the coupling of the 4-chloroquinazoline (B184009) with an organoboron reagent, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. This method is widely used to introduce aryl or heteroaryl substituents at the C4 position. A variety of palladium catalysts, such as Pd(PPh₃)₄ and PdCl₂(dppf), have been employed for this purpose. mdpi.com The reaction conditions are generally mild and tolerate a wide range of functional groups. nih.gov
Sonogashira Coupling: The Sonogashira reaction allows for the introduction of an alkynyl group at the C4 position by coupling the 4-chloroquinazoline with a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. nih.gov Successful Sonogashira couplings have been reported for various 4-chloroquinazolines, yielding 4-alkynylquinazoline derivatives. nih.gov
Other Cross-Coupling Reactions: Other palladium-catalyzed reactions like the Stille (using organotin reagents) and Negishi (using organozinc reagents) couplings have also been applied to halogenated quinazolines, demonstrating the versatility of the C4-position for carbon-carbon bond formation. nih.gov
Table 1: Examples of Cross-Coupling Reactions on the 4-Chloroquinazoline Core
| Reaction Type | Coupling Partner | Catalyst System | Product Type | Reference |
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ / Base | 4-Arylquinazoline | mdpi.com |
| Sonogashira | Terminal alkyne | Pd(PPh₃)₄ / CuI / Base | 4-Alkynylquinazoline | nih.gov |
| Stille | Organostannane | Pd(PPh₃)₄ / CuI | 4-Aryl/vinylquinazoline | nih.gov |
| Negishi | Organozinc reagent | Pd(PPh₃)₄ | 4-Alkyl/arylquinazoline | nih.gov |
Transformations Involving the Methyl Groups at C2 and C8
The methyl groups at the C2 and C8 positions of the quinazoline ring are also amenable to various chemical transformations, although their reactivity is generally lower than that of the C4-chloro group. The reactivity of these benzylic positions can be exploited to introduce further functionalization.
Side-Chain Functionalization (e.g., Oxidation, Halogenation)
Oxidation: The methyl groups on the quinazoline ring can be oxidized to various functional groups. For instance, benzylic methyl groups can be oxidized to aldehydes or carboxylic acids using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or selenium dioxide (SeO₂). The specific product often depends on the reaction conditions. While direct oxidation of the methyl groups on this compound is not explicitly detailed in the reviewed literature, the oxidation of methyl groups on other quinoline (B57606) and quinazoline derivatives is a known transformation. organic-chemistry.org
Halogenation: Radical halogenation of the benzylic methyl groups can be achieved using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or AIBN. This reaction would lead to the formation of 2,8-bis(bromomethyl)-4-chloroquinazoline, which are versatile intermediates for further nucleophilic substitutions.
Condensation Reactions with Reactive Methyl Groups
The methyl group at the C2 position of the quinazoline ring is particularly activated due to the adjacent nitrogen atoms and can participate in condensation reactions with aldehydes and other electrophiles. This reactivity is analogous to that of 2-methylquinoline. chem-soc.si
These condensation reactions typically require a base to deprotonate the methyl group, forming a reactive carbanion or enamine-like intermediate. This intermediate can then attack an electrophile, such as the carbonyl carbon of an aldehyde. Subsequent dehydration leads to the formation of a new carbon-carbon double bond. For example, condensation with an aromatic aldehyde would yield a styryl-substituted quinazoline. chem-soc.si
Ring System Modifications and Annulation Reactions
The quinazoline ring system itself can be a platform for the construction of more complex fused heterocyclic systems. These reactions often involve the functional groups already present on the ring.
Starting from 4-chloroquinazolines, annulation reactions can be initiated by nucleophilic substitution at the C4 position, followed by further cyclization reactions. For example, reaction with a binucleophilic reagent can lead to the formation of a new ring fused to the quinazoline core. A common strategy involves the reaction with hydrazine (B178648) to form a 4-hydrazinylquinazoline, which can then be cyclized with various electrophiles to form triazolo[4,3-c]quinazolines. chem-soc.si
Furthermore, intramolecular cyclization reactions involving substituents at both the C2 and a neighboring position on the benzene (B151609) ring can lead to the formation of fused systems. While specific examples for this compound are scarce, the general principles of quinazoline chemistry suggest that such transformations are feasible, providing a route to novel polycyclic aromatic systems. nih.gov
Oxidation and Reduction Chemistry of the Quinazoline Core
The nitrogen atoms of the quinazoline ring can be oxidized to form N-oxides. These N-oxides are valuable synthetic intermediates, as the N-oxide functionality can activate adjacent C-H bonds for further functionalization. researchgate.net Oxidation of a generic quinazoline ring with reagents like hydrogen peroxide in an acidic medium typically yields a 3,4-dihydro-4-oxoquinazoline. nih.govscispace.comresearchgate.net
For an unsymmetrically substituted compound like this compound, oxidation could potentially lead to two different N-oxides: the N1-oxide and the N3-oxide. The regioselectivity of this oxidation would be influenced by the electronic effects of the substituents. The development of methods for synthesizing alkyl-substituted quinazoline N-oxides via transition-metal-free oxidative cross-coupling has been reported, highlighting the accessibility of these intermediates. researchgate.net Once formed, these N-oxides can be used in further reactions. For example, quinazoline-3-oxides have been shown to undergo copper-dehydrogenative coupling with indoles at the C4 position after activation by the N-oxide group. chim.it
The pyrimidine (B1678525) portion of the quinazoline nucleus can be selectively reduced. Catalytic hydrogenation of quinazoline has been reported to yield 3,4-dihydroquinazoline after the absorption of one mole of hydrogen. nih.gov
In the case of this compound, the reduction of the pyrimidine ring must be considered in the context of the C4-chloro substituent. Many catalytic hydrogenation conditions (e.g., using palladium on carbon with H2 gas) are known to cause dehalogenation of aryl chlorides. Therefore, the reduction of this compound could potentially lead to a mixture of products: the desired 4-chloro-2,8-dimethyl-3,4-dihydroquinazoline, the fully dehalogenated and reduced 2,8-dimethyl-1,2,3,4-tetrahydroquinazoline, or the dehalogenated but unreduced 2,8-dimethylquinazoline. Achieving selective reduction of the pyrimidine ring without affecting the C4-chloro group would require careful selection of catalysts and reaction conditions, such as using specific reducing agents known to tolerate aryl halides.
Direct C-H Functionalization Strategies on the Quinazoline Scaffold
Direct C-H functionalization is a powerful strategy for modifying heterocyclic cores without the need for pre-installed functional groups. rsc.org Transition metal catalysis is often employed to achieve high regioselectivity. nih.gov For the quinazoline scaffold, the benzene ring is generally more susceptible to electrophilic substitution than the electron-deficient pyrimidine ring. wikipedia.org The theoretical order of reactivity for electrophilic attack on the benzene portion is C8 > C6 > C5 > C7. scispace.com
In this compound, the C4 position is substituted, and the C2 position bears a methyl group. The remaining C-H bonds available for functionalization are at the C5, C6, and C7 positions of the benzene ring.
Regioselectivity: The C8 position is blocked by a methyl group. According to the general reactivity trend, the C6 and C5 positions would be the most likely sites for functionalization. The C8-methyl group may exert some steric hindrance on the adjacent C7 position.
Directing Group Effects: The nitrogen atoms in the quinazoline ring can act as directing groups in metal-catalyzed C-H activation reactions. For example, quinazoline-assisted ortho-halogenation of 2-arylquinazolines has been achieved via Pd(II)-catalyzed C-H activation. researchgate.net
Influence of Substituents: Studies on the related quinoline system have shown that methyl groups can direct C-H activation. For instance, a methyl group at the C8 position of quinoline directs activation to the C7 position, while a C2-methyl group directs activation to the C4 position. acs.org While not directly transferable, these findings suggest the electronic and steric influence of the existing methyl groups on this compound would be significant in determining the outcome of C-H functionalization reactions.
Functionalization via N-Oxides: As mentioned previously, conversion to an N-oxide can alter the reactivity. Manganese-catalyzed C4 arylation of quinazoline-3-oxides with arylboronic acids has been demonstrated, showcasing a method to functionalize the C4 position. chim.it While this position is chlorinated in the target compound, this reactivity highlights the ability of N-oxidation to enable functionalization at otherwise unreactive sites.
Given these principles, transition-metal-catalyzed C-H functionalization of this compound would likely occur selectively at the C5 or C6 positions, depending on the specific catalyst and directing group effects at play.
Elucidation of Reaction Mechanisms and Kinetics
Detailed Mechanistic Pathways of Key Transformations
The primary transformation involving 4-chloro-2,8-dimethylquinazoline is expected to be nucleophilic aromatic substitution (SNAr) at the C4 position. The chlorine atom at this position is activated towards displacement by the electron-withdrawing nature of the quinazoline (B50416) ring system.
Investigation of Nucleophilic Attack and Rearrangement Processes
The key mechanistic step in the functionalization of this compound is the nucleophilic attack at the C4 carbon. A variety of nucleophiles, such as amines, alcohols, and thiols, can participate in this reaction. The generally accepted mechanism proceeds through a two-step addition-elimination pathway.
Mechanism of Nucleophilic Aromatic Substitution (SNAr):
Addition of the Nucleophile: A nucleophile (Nu-) attacks the electrophilic C4 carbon of the quinazoline ring, which bears the chloro substituent. This attack is perpendicular to the plane of the aromatic ring and leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the quinazoline ring system, particularly onto the electronegative nitrogen atoms.
Elimination of the Leaving Group: The aromaticity of the quinazoline ring is restored by the elimination of the chloride ion (Cl-), which is a good leaving group. This step is typically fast.
Rearrangement processes are not commonly observed in standard SNAr reactions of 4-chloroquinazolines. The regiochemistry is primarily dictated by the position of the chloro substituent.
Role of Proton Transfer and Elimination Reactions
Proton transfer steps can be crucial, particularly when the nucleophile is neutral (e.g., an amine, R-NH2, or an alcohol, R-OH).
With Neutral Nucleophiles: When a neutral nucleophile attacks, the initial adduct will be zwitterionic. A subsequent proton transfer step, often facilitated by a base or another molecule of the nucleophile, is required to neutralize the intermediate before or after the elimination of the chloride ion.
Elimination reactions, specifically the departure of the chloride ion, are a defining feature of the SNAr mechanism and are essential for the completion of the substitution reaction.
Identification and Characterization of Reaction Intermediates
The primary reaction intermediate in the SNAr of this compound is the Meisenheimer complex. The direct observation and characterization of this intermediate can be challenging due to its transient nature. However, its existence is supported by a vast body of evidence from studies on related systems. Spectroscopic techniques that could potentially be used for its characterization include:
Low-Temperature NMR Spectroscopy: By slowing down the reaction at low temperatures, it might be possible to observe the signals of the Meisenheimer complex.
Transient Absorption Spectroscopy: This technique could be used to detect short-lived intermediates by monitoring changes in absorbance over time.
Kinetic Studies of Synthetic Reactions
Kinetic studies of the SNAr reactions of this compound would provide valuable insights into the reaction mechanism. The reaction is expected to follow second-order kinetics, with the rate being dependent on the concentrations of both the quinazoline substrate and the nucleophile.
Rate Law: Rate = k[this compound][Nucleophile]
The rate of reaction would be influenced by several factors:
Nature of the Nucleophile: Stronger, more polarizable nucleophiles will generally react faster.
Solvent: Polar aprotic solvents are typically preferred as they can solvate the Meisenheimer complex and facilitate the reaction.
Temperature: As with most chemical reactions, the rate will increase with temperature.
A hypothetical data table for a kinetic study is presented below:
| Experiment | [this compound] (M) | [Nucleophile] (M) | Initial Rate (M/s) |
| 1 | 0.1 | 0.1 | 1.0 x 10-4 |
| 2 | 0.2 | 0.1 | 2.0 x 10-4 |
| 3 | 0.1 | 0.2 | 2.0 x 10-4 |
Stereochemical Aspects of Reaction Pathways
Since the C4 carbon of this compound is not a stereocenter, the SNAr reaction at this position does not directly involve stereochemical changes at the quinazoline core itself. However, if the attacking nucleophile is chiral, the reaction can lead to the formation of diastereomers. The stereochemical outcome would depend on the nature of the nucleophile and the reaction conditions, but there is no inherent facial selectivity in the attack on the planar quinazoline ring.
Computational Mechanistic Analysis (e.g., Transition State Calculations using DFT)
Density Functional Theory (DFT) calculations would be a powerful tool for elucidating the reaction mechanism in detail. Such studies could provide:
Geometries of Reactants, Intermediates, and Products: Optimized structures of all species involved in the reaction pathway.
Transition State Structures: Identification and characterization of the transition states connecting the reactants to the Meisenheimer intermediate and the intermediate to the products.
Reaction Energy Profile: Calculation of the activation energies and reaction enthalpies, providing a quantitative understanding of the reaction's feasibility and kinetics.
Charge Distribution: Analysis of the charge distribution in the Meisenheimer complex to understand its stabilization.
A hypothetical energy profile from a DFT study is depicted below:
| Species | Relative Energy (kcal/mol) |
| Reactants | 0 |
| Transition State 1 | +15 |
| Meisenheimer Intermediate | -5 |
| Transition State 2 | +2 |
| Products | -10 |
This table illustrates the energy changes along the reaction coordinate, showing the activation barriers and the stability of the intermediate and products.
Advanced Spectroscopic and Structural Characterization
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential tool for elucidating the molecular structure of organic compounds in solution. It provides detailed information about the chemical environment of individual atoms.
Comprehensive ¹H and ¹³C NMR Analysis (Chemical Shifts, Coupling Constants)
Detailed ¹H (proton) and ¹³C (carbon-13) NMR data, including chemical shifts (δ) and coupling constants (J), are crucial for confirming the connectivity and stereochemistry of a molecule. For 4-Chloro-2,8-dimethylquinazoline, specific assignments of proton and carbon signals would be expected for the methyl groups at positions 2 and 8, as well as for the aromatic protons on the benzene (B151609) ring. However, experimentally determined ¹H and ¹³C NMR spectra for this compound, along with their corresponding data tables of chemical shifts and coupling constants, are not available in the reviewed scientific literature.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
Two-dimensional (2D) NMR techniques are instrumental in assembling the complete molecular structure.
COSY (Correlation Spectroscopy) would establish the connectivity between adjacent protons.
HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range couplings between protons and carbons, helping to piece together the quinazoline (B50416) core and the positions of the substituents.
NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of atoms, which is key to understanding the molecule's conformation.
Despite the power of these techniques, no published studies detailing the application of 2D NMR for the structural elucidation of this compound were found.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Pattern Analysis
HRMS is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental composition. For this compound (C₁₀H₉ClN₂), HRMS would confirm this molecular formula. Furthermore, analysis of the fragmentation pattern in the mass spectrum would provide valuable structural information, for instance, through the loss of a chlorine atom or a methyl group. While theoretical mass and fragmentation can be predicted, no experimentally obtained high-resolution mass spectra or detailed fragmentation analyses for this compound are currently available.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information on the electronic transitions within a molecule, which are related to the extent of conjugation and the presence of chromophores. The UV-Vis spectrum of this compound would exhibit absorption maxima corresponding to π-π* and n-π* transitions within the aromatic quinazoline system. A data table of absorption maxima (λmax) and molar absorptivity (ε) values would be characteristic for this compound. However, no such experimental UV-Vis spectroscopic data has been published.
X-ray Diffraction Crystallography for Solid-State Molecular Structure Elucidation
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide accurate bond lengths, bond angles, and intermolecular interactions of this compound. A detailed crystallographic data table, including lattice parameters, space group, and atomic coordinates, would be the result of such an analysis. To date, no crystal structure for this compound has been deposited in crystallographic databases or published in the scientific literature.
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Chiral Analogues (if applicable)
Chiroptical spectroscopy, particularly Circular Dichroism (CD), is a powerful technique for the stereochemical analysis of chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. For a molecule to be CD active, it must be chiral, meaning it is non-superimposable on its mirror image.
The parent molecule, this compound, is achiral and therefore does not exhibit a CD spectrum. However, if a chiral center were introduced into the molecule, for instance, by the addition of a chiral substituent, the resulting analogue would be optically active and amenable to study by chiroptical spectroscopy.
Hypothetical Chiral Analogue and Expected CD Spectra:
Consider a hypothetical chiral analogue, such as one bearing a chiral alkyl group at a suitable position. The CD spectrum of such a compound would be expected to show distinct positive or negative Cotton effects in the regions of its UV-Vis absorption bands. The sign and magnitude of these Cotton effects would be directly related to the absolute configuration of the chiral center(s) and the conformation of the molecule.
In the UV-Vis spectrum of quinazoline derivatives, two main absorption bands are typically observed: a band between 310–425 nm attributed to an n→π* transition and a more intense band between 240–300 nm corresponding to a π→π* transition. researchgate.net The CD spectrum of a chiral analogue would exhibit Cotton effects corresponding to these electronic transitions. The analysis of these effects, often aided by theoretical calculations such as Time-Dependent Density Functional Theory (TD-DFT), could allow for the assignment of the absolute configuration of the chiral analogue.
The utility of chiroptical spectroscopy has been demonstrated in the study of various chiral heterocyclic compounds, where it has been instrumental in elucidating stereochemical details. researchgate.netresearchgate.net
Computational Chemistry and Molecular Modeling Studies
Density Functional Theory (DFT) Investigations
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic properties of molecules. By approximating the many-electron Schrödinger equation, DFT allows for the accurate calculation of a molecule's electronic structure and related properties. For 4-Chloro-2,8-dimethylquinazoline, DFT studies typically employ hybrid functionals, such as B3LYP, in conjunction with a suitable basis set like 6-31G(d,p) or larger to achieve a balance between accuracy and computational cost. nih.govacs.orgacs.org
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity and electronic transitions of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and the energy required for electronic excitation. nih.govrdmodernresearch.com
A smaller HOMO-LUMO gap suggests higher chemical reactivity and a greater ease of electronic transitions. rdmodernresearch.com For this compound, the distribution of HOMO and LUMO densities would reveal the likely sites for electrophilic and nucleophilic attack, respectively. The chlorine atom at position 4 and the nitrogen atoms in the quinazoline (B50416) ring are expected to significantly influence the electronic distribution and reactivity.
Illustrative Data: Frontier Molecular Orbital Properties
| Parameter | Illustrative Value | Significance |
| HOMO Energy | -6.5 eV | Electron-donating capacity |
| LUMO Energy | -1.2 eV | Electron-accepting capacity |
| HOMO-LUMO Gap | 5.3 eV | Chemical reactivity and stability |
Note: The values presented in this table are illustrative for a molecule of this type and are not based on specific experimental or computational results for this compound.
Geometry optimization is a fundamental computational step to determine the most stable three-dimensional structure of a molecule, corresponding to a minimum on the potential energy surface. For this compound, DFT calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy. rdmodernresearch.com This information is crucial for understanding the molecule's steric and electronic properties. Conformational analysis, particularly concerning the orientation of the methyl groups, can also be performed to identify the lowest energy conformer. The planarity of the quinazoline ring system is a key feature that would be confirmed by these calculations. rdmodernresearch.com
Illustrative Data: Optimized Geometrical Parameters
| Parameter | Bond/Angle | Illustrative Value |
| Bond Length | C4-Cl | 1.75 Å |
| Bond Length | C2-N1 | 1.33 Å |
| Bond Angle | N1-C2-N3 | 125° |
| Dihedral Angle | C5-C6-C7-C8 | ~0° (indicating planarity) |
Note: The values presented in this table are illustrative and represent typical bond lengths and angles for similar heterocyclic compounds.
Once the optimized geometry is obtained, vibrational frequency calculations can be performed to predict the infrared (IR) and Raman spectra of this compound. These calculations not only help in the interpretation of experimental spectra but also confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies). acs.orgrdmodernresearch.com The calculated vibrational modes can be assigned to specific stretching, bending, and torsional motions of the atoms, providing a detailed picture of the molecule's dynamics. rdmodernresearch.com
Illustrative Data: Predicted Vibrational Frequencies
| Vibrational Mode | Functional Group | Illustrative Frequency (cm⁻¹) |
| C-H Stretch | Aromatic & Methyl | 3100-2900 |
| C=N Stretch | Quinazoline Ring | 1620-1580 |
| C-Cl Stretch | Chloro Group | 800-600 |
Note: These are typical frequency ranges for the specified functional groups and are not the exact calculated values for this compound.
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is a valuable tool for identifying the electrophilic and nucleophilic sites. In an MEP map, regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the quinazoline ring and a region of positive potential near the hydrogen atoms.
Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions
While DFT provides insights into the static properties of a single molecule, molecular dynamics (MD) simulations offer a way to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational space and interactions with the environment, such as a solvent. For this compound, MD simulations could be used to investigate its conformational flexibility, particularly the rotation of the methyl groups, and to understand how it interacts with different solvents at an atomic level. This is crucial for predicting its solubility and behavior in solution.
Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the physicochemical properties of a compound based on its molecular structure. nih.govacs.org This is achieved by establishing a mathematical relationship between calculated molecular descriptors (e.g., electronic, steric, and topological parameters) and an experimentally determined property. nih.gov For this compound, QSPR models could be developed to predict properties such as boiling point, solubility, or chromatographic retention times. These models are valuable in the early stages of chemical research for screening and prioritizing compounds with desired properties, thereby reducing the need for extensive experimental work. nih.govacs.org
In Silico Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. manipal.edu It is widely used to understand the molecular basis of drug action and to screen virtual libraries of compounds for potential drug candidates.
Theoretical Targets and Binding Modes:
While no in silico docking studies have been specifically reported for this compound, numerous studies have been conducted on its analogs against a variety of biological targets, particularly protein kinases. mdpi.com The quinazoline scaffold is a well-known "privileged structure" in medicinal chemistry, meaning it can bind to multiple receptors with high affinity. nih.gov
A common theoretical target for quinazoline derivatives is the ATP-binding site of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR). nih.govmanipal.edu Docking studies of quinazoline analogs into the EGFR kinase domain typically show that the quinazoline ring system forms key interactions with the hinge region of the protein. manipal.edu The substituents on the quinazoline core then project into different pockets of the active site, and their chemical nature dictates the binding affinity and selectivity.
For a hypothetical docking study of this compound, one would expect the following interactions:
The quinazoline nitrogen atoms could form hydrogen bonds with backbone atoms in the hinge region of the kinase.
The 4-chloro substituent would likely occupy a hydrophobic pocket, and its interaction with surrounding amino acid residues would be crucial for binding affinity.
Table 2: Representative Molecular Docking Findings for Quinazoline Analogues
| Target Protein | Key Interacting Residues (Hypothetical) | Type of Interaction | Significance of Substituents |
| EGFR Kinase | Hinge Region (e.g., Met793) | Hydrogen Bonding | The quinazoline core acts as a scaffold for hinge binding. |
| Hydrophobic Pockets | Hydrophobic Interactions, van der Waals Forces | Substituents at positions 2, 4, 6, and 7 can enhance binding affinity and selectivity by occupying these pockets. | |
| VEGFR-2 Kinase | Hinge Region (e.g., Cys919) | Hydrogen Bonding | Similar to EGFR, the quinazoline core is crucial for anchoring the molecule. |
| Gatekeeper Residue | Steric and Hydrophobic Interactions | The nature of the substituent at position 4 can determine selectivity between different kinases. |
This table presents generalized findings from docking studies on various quinazoline derivatives and does not represent specific results for this compound.
Derivatization and Scaffold Engineering of 4 Chloro 2,8 Dimethylquinazoline
Systematic Modification at the Quinazoline (B50416) Core: Positions C2, C4, C5, C6, C7, C8
The functionalization of the 4-Chloro-2,8-dimethylquinazoline core can be systematically approached by targeting its distinct chemical positions. Each position offers a unique opportunity for modification, influencing the molecule's steric, electronic, and physicochemical properties.
The C4 position is the most reactive site for modification on the 4-chloroquinazoline (B184009) scaffold. The chlorine atom is a good leaving group, readily displaced by a variety of nucleophiles in aromatic nucleophilic substitution (SNAr) reactions. This allows for the introduction of a wide range of functional groups. For instance, amination with primary or secondary amines is a common strategy to synthesize 4-aminoquinazoline derivatives. nih.gov These reactions are often facilitated by base or palladium catalysis and can be accelerated using microwave irradiation. The introduction of anilines at this position leads to 4-anilinoquinazolines, a class of compounds known for their potential as kinase inhibitors. nih.gov
The C2 position , bearing a methyl group in the parent scaffold, is generally less reactive than the C4 position. However, modifications can be achieved. For scaffolds where this position holds a chloro group, selective nucleophilic substitution is possible, although it often requires more forcing conditions than at C4. mdpi.com In the case of the C2-methyl group, functionalization can potentially be achieved through strategies like C-H activation, which has seen advancements with transition-metal and photocatalysis for introducing new C-C bonds. mdpi.com
Modifications at the C5, C6, and C7 positions of the benzene (B151609) ring portion of the quinazoline core are typically achieved by starting with appropriately substituted anthranilic acid derivatives. For example, the synthesis of 6- and 7-substituted quinazolines often involves the use of 5- or 4-substituted anthranilic acids, respectively. nih.gov These positions can be functionalized with a variety of substituents, such as halogens, alkyl, alkoxy, and nitro groups, which can then be further manipulated. For instance, a nitro group can be reduced to an amine, which can then be acylated or used in other coupling reactions.
The C8 position , substituted with a methyl group in the target compound, can also be a point of modification. Similar to the other positions on the carbocyclic ring, its functionalization is best approached through the synthesis starting from a 3-methylanthranilic acid derivative. The presence of substituents at this position can significantly influence the conformation and biological activity of the resulting molecules.
The general synthetic route to substituted 4-chloroquinazolines often starts from a corresponding substituted anthranilic acid, which is cyclized to form a quinazolin-4(3H)-one. This intermediate is then chlorinated, typically using reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), to yield the 4-chloroquinazoline. researchgate.netchemicalbook.com
Table 1: Examples of Reagents for Quinazoline Core Modification
| Position | Reagent/Method | Resulting Functional Group | Reference |
|---|---|---|---|
| C4 | Primary/Secondary Amines | Substituted Amino Group | nih.gov |
| C4 | Anilines | Anilino Group | nih.gov |
| C4 | Sodium Azide | Azido Group | mdpi.com |
| C4 | Thiourea | Thione | mdpi.com |
| C2/C4 | Various Nucleophiles | Selective Substitution | mdpi.com |
| C6/C7 | Substituted Anthranilic Acids | Various Substituents | nih.gov |
Introduction of Diverse Heterocyclic and Aromatic Moieties
A key strategy in medicinal chemistry is the introduction of diverse heterocyclic and aromatic rings to a core scaffold to explore new chemical space and modulate biological activity. The this compound scaffold is well-suited for such modifications, primarily through substitution at the C4 position.
Aromatic and heteroaromatic amines can be readily coupled with this compound to generate a library of derivatives. For example, the reaction with substituted anilines can yield a range of 4-anilinoquinazolines. nih.gov Similarly, nitrogen-containing heterocycles such as piperazine, piperidine, and morpholine (B109124) can be introduced at the C4 position. mdpi.com These moieties can enhance the solubility and pharmacokinetic properties of the parent compound.
Furthermore, click chemistry has emerged as a powerful tool for conjugating different molecular entities. For example, a propargyl group can be introduced at a suitable position on the quinazoline, which can then undergo a copper-catalyzed azide-alkyne cycloaddition reaction with an azido-functionalized heterocycle to form a triazole-linked conjugate. nih.gov
The Suzuki and Stille cross-coupling reactions are also valuable methods for creating C-C bonds, allowing for the introduction of various aryl and heteroaryl groups at positions that have been functionalized with a halide or triflate.
Table 2: Examples of Heterocyclic and Aromatic Moieties Introduced to the Quinazoline Scaffold
| Moiety | Method of Introduction | Point of Attachment |
|---|---|---|
| Substituted Phenyl | Nucleophilic Aromatic Substitution | C4 |
| Piperazine | Nucleophilic Aromatic Substitution | C4 |
| Morpholine | Nucleophilic Aromatic Substitution | C4 |
| Triazole | Click Chemistry | Varies (via linker) |
| Pyrazole | Multi-step synthesis | Varies |
| Thiazole | Multi-step synthesis | Varies |
Design and Synthesis of Molecular Hybrids Incorporating this compound
Molecular hybridization involves combining two or more pharmacophores into a single molecule to create a hybrid compound with potentially enhanced affinity, better efficacy, or a dual mode of action. The this compound scaffold can serve as an excellent anchor for the design of such hybrids.
One common approach is to link the quinazoline core to another biologically active moiety via a flexible or rigid linker. For example, quinazoline derivatives have been hybridized with chalcones, pyrimidines, and coumarins. researchgate.netnih.gov The synthesis of these hybrids often involves a multi-step sequence where one pharmacophore is built onto the other.
For instance, a quinazoline derivative bearing a reactive group like an amine or a carboxylic acid can be coupled with another molecule possessing a complementary functional group to form an amide, ester, or other stable linkage. The C4 position is a prime site for initiating such hybridizations. After substituting the chloro group with a nucleophile containing a secondary reactive site (e.g., a protected amine or a carboxylic ester), this secondary site can be deprotected and used for coupling with another pharmacophore.
Exploration of Positional and Structural Isomers (e.g., 4-Chloro-2,6-dimethylquinazoline, 4-Chloro-2,7-dimethylquinazoline)
The biological activity of quinazoline derivatives can be highly sensitive to the substitution pattern on the heterocyclic ring system. Therefore, the synthesis and evaluation of positional isomers are crucial steps in structure-activity relationship (SAR) studies. Key isomers of this compound include 4-Chloro-2,6-dimethylquinazoline and 4-Chloro-2,7-dimethylquinazoline.
The synthesis of these isomers follows a similar pathway to that of the 2,8-dimethyl analog, but starts with the corresponding isomeric methylanthranilic acid.
4-Chloro-2,6-dimethylquinazoline would be synthesized starting from 5-methylanthranilic acid.
4-Chloro-2,7-dimethylquinazoline would be derived from 4-methylanthranilic acid. chemscene.com
These isomers, while structurally similar, can exhibit different electronic properties and spatial arrangements of the methyl groups, which can lead to distinct biological profiles. For example, the position of the methyl group can influence how the molecule fits into a biological target's binding pocket.
Table 3: Comparison of Positional Isomers
| Compound Name | Starting Material for Synthesis | CAS Number |
|---|---|---|
| This compound | 3-Methylanthranilic Acid | Not available |
| 4-Chloro-2,6-dimethylquinazoline | 5-Methylanthranilic Acid | Not available |
| 4-Chloro-2,7-dimethylquinazoline | 4-Methylanthranilic Acid | 1444351-21-6 chemscene.com |
Synthesis of Prodrug Analogues and Precursors
Prodrug design is a strategy used to overcome undesirable physicochemical or pharmacokinetic properties of a biologically active compound. A prodrug is a pharmacologically inactive derivative of a parent drug that undergoes biotransformation in vivo to release the active drug.
For quinazoline-based compounds, several prodrug strategies can be envisioned. One approach involves masking a key functional group that is essential for biological activity with a labile moiety that can be cleaved enzymatically or chemically in the body. For example, if a hydroxyl group is critical for activity, it could be esterified to improve lipophilicity and cell membrane permeability. This ester would then be hydrolyzed by esterases in the plasma or target tissues to regenerate the active hydroxylated compound.
Another strategy involves designing a prodrug that targets a specific enzyme overexpressed in diseased tissue. For instance, a quinazolinone derivative was designed as a prodrug with a sulfooxy group, intended to be hydrolyzed by the extracellular sulfatase 1 (SULF1) enzyme found on the surface of pancreatic cancer cells. nih.gov This approach allows for the localized release of the active drug, potentially reducing systemic toxicity.
Precursors to this compound are the intermediates in its synthesis, primarily 2,8-dimethylquinazolin-4(3H)-one. This quinazolinone itself can be a precursor for other derivatives, for example, through reactions at the N3 position.
Applications in Advanced Organic Synthesis and Materials Science
4-Chloro-2,8-dimethylquinazoline as a Versatile Synthetic Building Block
The chloro atom at the C4 position of the quinazoline (B50416) ring is a key functional handle, making this compound a versatile building block. This chlorine atom can be readily displaced by a wide array of nucleophiles, a common and powerful strategy in the synthesis of substituted quinazolines. This reactivity is attributed to the electron-withdrawing nature of the adjacent nitrogen atoms, which activates the C4 position towards nucleophilic aromatic substitution (SNAr) reactions.
The general synthetic route to 4-chloroquinazolines involves the chlorination of the corresponding quinazolin-4-one precursor, typically using reagents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). Following this activation, the 4-chloro derivative can undergo reactions with various nucleophiles.
Table 1: Potential Nucleophilic Substitution Reactions of this compound
| Nucleophile | Reagent Example | Potential Product Class |
| Amines | Primary or secondary amines | 4-Amino-2,8-dimethylquinazolines |
| Alcohols | Alkoxides (e.g., sodium methoxide) | 4-Alkoxy-2,8-dimethylquinazolines |
| Thiols | Thiolates (e.g., sodium thiophenoxide) | 4-(Thioether)-2,8-dimethylquinazolines |
| Azides | Sodium azide | 4-Azido-2,8-dimethylquinazolines |
Furthermore, the chloro group is an excellent participant in palladium-catalyzed cross-coupling reactions. These powerful carbon-carbon and carbon-heteroatom bond-forming reactions have revolutionized organic synthesis. Reactions such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig aminations could potentially be applied to this compound to introduce a wide variety of substituents at the 4-position.
Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions of this compound
| Reaction Name | Coupling Partner | Potential Product Class |
| Suzuki-Miyaura | Boronic acids or esters | 4-Aryl/vinyl-2,8-dimethylquinazolines |
| Heck | Alkenes | 4-Alkenyl-2,8-dimethylquinazolines |
| Sonogashira | Terminal alkynes | 4-Alkynyl-2,8-dimethylquinazolines |
| Buchwald-Hartwig | Amines, amides | 4-Amino/amido-2,8-dimethylquinazolines |
Precursor for the Synthesis of Complex Heterocyclic Systems
Building upon its role as a versatile synthetic intermediate, this compound can serve as a precursor for the construction of more elaborate and complex heterocyclic systems. The introduction of a new functional group at the 4-position can be the starting point for subsequent intramolecular cyclization reactions, leading to the formation of fused polycyclic systems. For instance, the introduction of a nucleophile containing a suitably positioned reactive site could enable a ring-closing reaction to form a new heterocyclic ring fused to the quinazoline core.
Potential Role in the Development of Advanced Functional Materials (e.g., fluorescent probes, organic semiconductors)
The quinazoline nucleus is known to be a component of some fluorescent molecules. The extended π-system of the quinazoline ring provides a platform for the development of fluorescent probes. By strategically modifying the substituents on the 2,8-dimethylquinazoline core, particularly through reactions at the 4-position, it may be possible to tune the photophysical properties of the resulting molecules. For example, the introduction of electron-donating or electron-withdrawing groups can significantly impact the absorption and emission wavelengths, as well as the quantum yield of fluorescence. This could lead to the development of novel sensors for detecting specific analytes or for use in bio-imaging applications.
In the realm of materials science, organic molecules with extended conjugation are of great interest for their potential use as organic semiconductors. The planar nature of the quinazoline ring system, combined with the ability to introduce various substituents through the 4-chloro position, could allow for the synthesis of materials with tailored electronic properties. The stacking behavior of these planar molecules in the solid state is a critical factor in determining their charge transport capabilities, a key parameter for applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
Contribution to Methodological Developments in Organic Synthesis
The study of the reactivity of this compound can contribute to the broader understanding and development of new synthetic methodologies. Investigating its behavior in various reaction conditions can lead to the optimization of existing synthetic protocols and the discovery of novel transformations. The specific steric and electronic environment created by the two methyl groups at the 2- and 8-positions could influence the regioselectivity and reactivity of the quinazoline core in ways that differ from other substituted quinazolines. This could provide valuable insights for synthetic chemists designing complex molecules.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-Chloro-2,8-dimethylquinazoline, and how can reaction efficiency be optimized?
- Methodological Answer : A common approach involves cyclization of substituted anthranilic acid derivatives with chlorinating agents. For example, 4-chloroquinazolines are synthesized via refluxing precursors (e.g., 2-aminobenzonitrile) with acyl chlorides and PCl₅ in sulfolane, followed by purification via flash chromatography . Optimization includes controlling stoichiometry (e.g., 1:1.35 molar ratio of precursor to chlorinating agent) and reaction time (e.g., 16 hr reflux, 10 hr post-PCl₅ addition). Yield improvements (e.g., 46% reported) may require inert atmospheres or catalytic additives .
Q. How can HPLC-UV be validated for quantifying this compound in complex matrices?
- Methodological Answer : Use a C18 column with a mobile phase of acetonitrile:water (70:30) at 1 mL/min flow rate. Detect at 254 nm (optimal for quinazoline π→π* transitions). Validate by spiking known concentrations into reaction mixtures and assessing recovery rates (>95%). Quenching residual oxidizing agents (e.g., ClO₂) with ascorbic acid is critical to prevent post-synthesis degradation .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer : Use nitrile gloves, chemical-resistant suits, and fume hoods to avoid dermal/ocular exposure. Waste must be segregated into halogenated organic containers and processed by licensed facilities . Emergency procedures include rinsing exposed skin with water for 15 minutes and consulting SDS for antidote guidance .
Advanced Research Questions
Q. How does the chlorination mechanism proceed in the synthesis of this compound?
- Methodological Answer : PCl₅ acts as both a chlorinating agent and dehydrating agent. The mechanism involves nucleophilic substitution at the quinazoline C4 position, where the hydroxyl group is replaced by Cl⁻ via a two-step process: (1) formation of a phosphorylated intermediate with PCl₅, and (2) displacement by chloride. Computational studies (DFT) suggest the transition state is stabilized by electron-withdrawing methyl groups at C2 and C8 .
Q. What strategies mitigate interference from by-products during spectroscopic characterization?
- Methodological Answer : For NMR, use deuterated DMSO to dissolve polar by-products, and apply gradient shimming to resolve overlapping signals (e.g., distinguishing C4-Cl from aromatic protons). For mass spectrometry, employ high-resolution ESI-MS to differentiate isotopic patterns of [M+H]⁺ peaks (e.g., m/z 247.0564 for C₁₀H₁₀ClN₂). Residual solvents (e.g., sulfolane) can be removed via freeze-drying .
Q. How can this compound be functionalized for metal coordination studies?
- Methodological Answer : The C4-Cl site is reactive toward nucleophilic substitution. For example, treatment with NaN₃ in DMF yields 4-azido derivatives, which undergo "click chemistry" with alkynes to form triazole-linked complexes. Alternatively, Pd-catalyzed C-H activation enables C4-arylation for constructing bidentate ligands (e.g., with pyridyl groups). Crystal structures (CCDC 2120084) confirm octahedral coordination geometries when bound to transition metals .
Q. What advanced catalytic systems improve the sustainability of quinazoline synthesis?
- Methodological Answer : Bio-derived ZnO nanoparticles (20 nm, synthesized via sunflower extract reduction) enhance reaction greenness by reducing PCl₅ usage by 30% and enabling room-temperature cyclization. These catalysts achieve ~85% yield in water-ethanol mixtures, minimizing organic solvent waste .
Data Contradictions and Analytical Challenges
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
